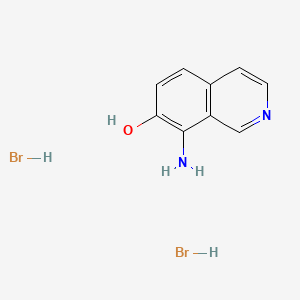
8-aminoisoquinolin-7-ol dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-aminoisoquinolin-7-ol dihydrobromide is a chemical compound with the molecular formula C9H10Br2N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-aminoisoquinolin-7-ol dihydrobromide typically involves the following steps:
Nitration of Isoquinoline: Isoquinoline is nitrated to produce a mixture of 5- and 8-nitroisoquinoline derivatives.
Separation of Isomers: The 5- and 8-nitroisoquinoline derivatives are separated by distillation and sublimation.
Reduction: The 8-nitroisoquinoline is reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoisoquinoline.
Bromination: The 8-aminoisoquinoline is then brominated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, separation, reduction, and bromination processes, optimized for yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-aminoisoquinolin-7-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin powder and hydrochloric acid are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 8-aminoisoquinoline.
Substitution: Various halogenated isoquinoline derivatives.
Scientific Research Applications
8-aminoisoquinolin-7-ol dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimalarial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-aminoisoquinolin-7-ol dihydrobromide involves its interaction with specific molecular targets. For example, in antimalarial applications, it may target the mitochondria of Plasmodium parasites, causing structural changes and disrupting their function . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-aminoquinoline: A related compound with similar antimalarial properties.
Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline derivative with a longer half-life and improved efficacy.
Uniqueness
8-aminoisoquinolin-7-ol dihydrobromide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-aminoisoquinolin-7-ol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNJXTKRMTURJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)O.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
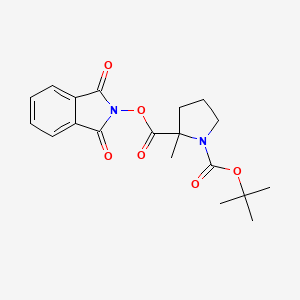
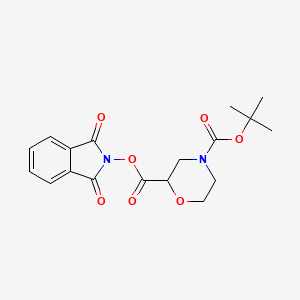
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)
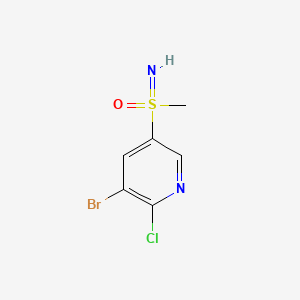
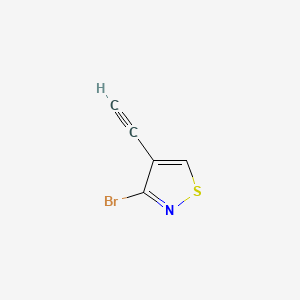
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)
![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6605717.png)
![(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6605722.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)
